Cas no 17293-44-6 (2-phenylcyclobutan-1-amine)

2-phenylcyclobutan-1-amine structure
商品名:2-phenylcyclobutan-1-amine
2-phenylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Phenylcyclobutanamine
- 2-phenylcyclobutan-1-amine,hydrochloride
- 2-phenylcyclobutanaMine hcl
- 2-phenylcyclobutan-1-amine
- SY189315
- AT34599
- SCHEMBL6950434
- MFCD19210030
- AKOS006362111
- SB75519
- DB-365272
- EN300-80624
- CS-0285328
- SAA29344
- 2-phenylcyclobutylamine
- Z1203589614
- 17293-44-6
-
- MDL: MFCD19210030
- インチ: InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
- InChIKey: PKMQLQANCCIABY-UHFFFAOYSA-N
- ほほえんだ: c1ccc(cc1)C2CCC2N
計算された属性
- せいみつぶんしりょう: 147.104799419g/mol
- どういたいしつりょう: 147.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.031
- ふってん: 239 ºC
- フラッシュポイント: 103 ºC
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-phenylcyclobutan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-phenylcyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-80624-1.0g |
2-phenylcyclobutan-1-amine |
17293-44-6 | 95.0% | 1.0g |
$2035.0 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-250MG |
2-phenylcyclobutan-1-amine |
17293-44-6 | 95% | 250MG |
¥ 5,095.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-5G |
2-phenylcyclobutan-1-amine |
17293-44-6 | 95% | 5g |
¥ 38,194.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-500MG |
2-phenylcyclobutan-1-amine |
17293-44-6 | 95% | 500MG |
¥ 8,487.00 | 2023-04-14 | |
| Enamine | EN300-80624-5.0g |
2-phenylcyclobutan-1-amine |
17293-44-6 | 95.0% | 5.0g |
$5900.0 | 2025-02-21 | |
| 1PlusChem | 1P00AOBI-50mg |
2-Phenylcyclobutanamine |
17293-44-6 | 95% | 50mg |
$731.00 | 2024-06-19 | |
| 1PlusChem | 1P00AOBI-250mg |
2-Phenylcyclobutanamine |
17293-44-6 | 95% | 250mg |
$1308.00 | 2024-06-19 | |
| Enamine | EN300-80624-10g |
2-phenylcyclobutan-1-amine |
17293-44-6 | 90% | 10g |
$8749.0 | 2023-09-02 | |
| 1PlusChem | 1P00AOBI-100mg |
2-Phenylcyclobutanamine |
17293-44-6 | 95% | 100mg |
$935.00 | 2024-06-19 | |
| 1PlusChem | 1P00AOBI-500mg |
2-Phenylcyclobutanamine |
17293-44-6 | 90% | 500mg |
$2024.00 | 2023-12-20 |
2-phenylcyclobutan-1-amine 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Ping Tong Food Funct., 2020,11, 628-639
17293-44-6 (2-phenylcyclobutan-1-amine) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17293-44-6)2-phenylcyclobutan-1-amine

清らかである:99%
はかる:250mg
価格 ($):1296.0